

An In-depth Technical Guide to Thiol-PEG-COOH MW 5000

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiol-PEG-COOH (MW 5000)

Cat. No.: B11930222

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thiol-PEG-COOH with a molecular weight of 5000 Da (HS-PEG-COOH 5k), a heterobifunctional polymer widely utilized in biomedical research and drug development. This document details its chemical properties, applications, and the experimental protocols for its use in bioconjugation and nanoparticle functionalization.

Core Concepts and Properties

Thiol-PEG-COOH MW 5000 is a linear polyethylene glycol (PEG) derivative featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other. This unique structure allows for versatile and specific conjugation strategies. The PEG backbone imparts water solubility, biocompatibility, and a "stealth" characteristic that can reduce immunogenicity and prolong the circulation time of conjugated molecules.[1][2]

The thiol group exhibits a strong affinity for noble metal surfaces, making it ideal for the functionalization of gold and silver nanoparticles.[3][4] It can also react with maleimide, vinyl sulfone, and other thiol-reactive groups. The carboxylic acid group can be activated to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[4]

Physicochemical Properties

The properties of Thiol-PEG-COOH MW 5000 can vary slightly between suppliers. The following table summarizes typical quantitative data for this polymer.

Property	Typical Value
Molecular Weight (MW)	~5000 Da
Purity	≥95% [5] [6]
Polydispersity Index (PDI)	1.02 - 1.05 [7]
Physical Form	White to off-white powder or waxy solid [7]
Solubility	Soluble in water, aqueous buffers, chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [4] [7]
Storage Conditions	Store at -20°C in a dry, inert atmosphere. [4] [8] Avoid repeated freeze-thaw cycles of solutions. [7]

Key Applications in Research and Drug Development

The dual functionality of Thiol-PEG-COOH MW 5000 makes it a valuable tool in a variety of applications:

- **Bioconjugation:** Covalent attachment to proteins, peptides, and other biomolecules to enhance their therapeutic properties.[\[4\]](#) PEGylation can increase solubility, stability, and in vivo half-life while reducing immunogenicity.[\[1\]](#)[\[2\]](#)
- **Nanoparticle Functionalization:** Creates a hydrophilic and biocompatible coating on the surface of nanoparticles, preventing aggregation and non-specific protein binding.[\[4\]](#) This is crucial for developing nanoparticles for targeted drug delivery and diagnostic imaging.[\[3\]](#)[\[8\]](#)
- **Drug Delivery:** Serves as a flexible linker to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to create advanced drug delivery systems like hydrogels.[\[4\]](#)[\[9\]](#)
- **Surface Modification:** Used to create carboxyl-terminated self-assembled monolayers (SAMs) on metal surfaces for biosensors, implants, and other biomedical devices.[\[4\]](#)

- PROTACs: Employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[10][11]

Experimental Protocols

The following are detailed methodologies for common applications of Thiol-PEG-COOH MW 5000.

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of Thiol-PEG-COOH to a primary amine on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- Thiol-PEG-COOH MW 5000
- Protein of interest
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Desalting column

Procedure:

- Equilibrate Reagents: Allow all reagents to come to room temperature before use.
- Prepare Solutions:
 - Dissolve Thiol-PEG-COOH in Activation Buffer to the desired concentration.

- Dissolve the protein in Coupling Buffer.
- Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
- Activate Carboxyl Groups:
 - Add a molar excess of EDC and NHS/Sulfo-NHS to the Thiol-PEG-COOH solution. A 2-5 fold molar excess is a good starting point.
 - Incubate for 15-30 minutes at room temperature with gentle mixing.
- Conjugation:
 - Immediately add the activated Thiol-PEG-COOH solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 30 minutes at room temperature.
- Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Workflow for Protein Conjugation using EDC/NHS Chemistry.

Gold Nanoparticle Functionalization

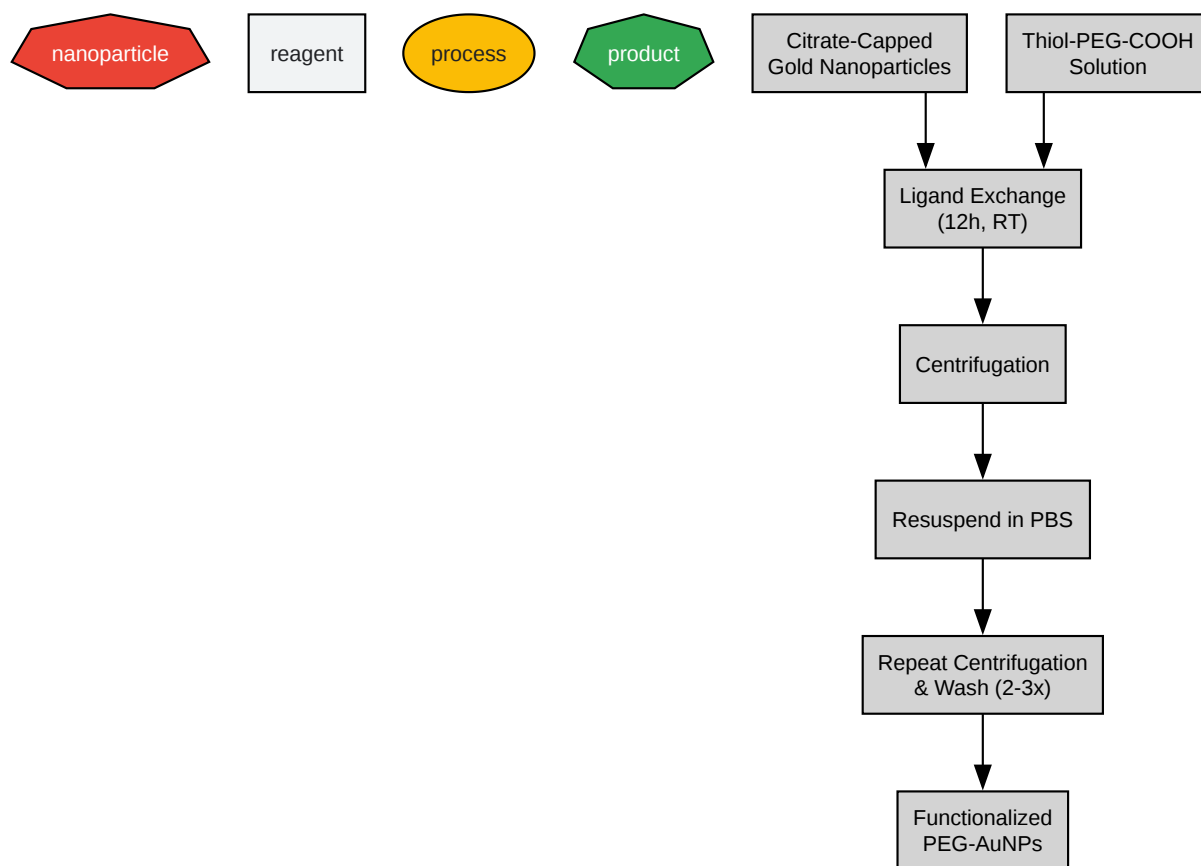
This protocol outlines the functionalization of citrate-capped gold nanoparticles (AuNPs) with Thiol-PEG-COOH via a ligand exchange reaction.^[3]

Materials:

- Citrate-capped gold nanoparticle solution
- Thiol-PEG-COOH MW 5000
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare PEG Solution: Dissolve Thiol-PEG-COOH in ultrapure water or PBS to a desired concentration.
- Ligand Exchange:
 - Add the Thiol-PEG-COOH solution to the gold nanoparticle suspension. A large molar excess of the PEG linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.[3]
 - Stir or gently agitate the mixture at room temperature for at least 12 hours.
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).[3]
 - Carefully remove the supernatant containing excess PEG.
 - Resuspend the nanoparticle pellet in fresh PBS.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
- Final Resuspension: Resuspend the final pellet in the desired buffer for storage or further use.



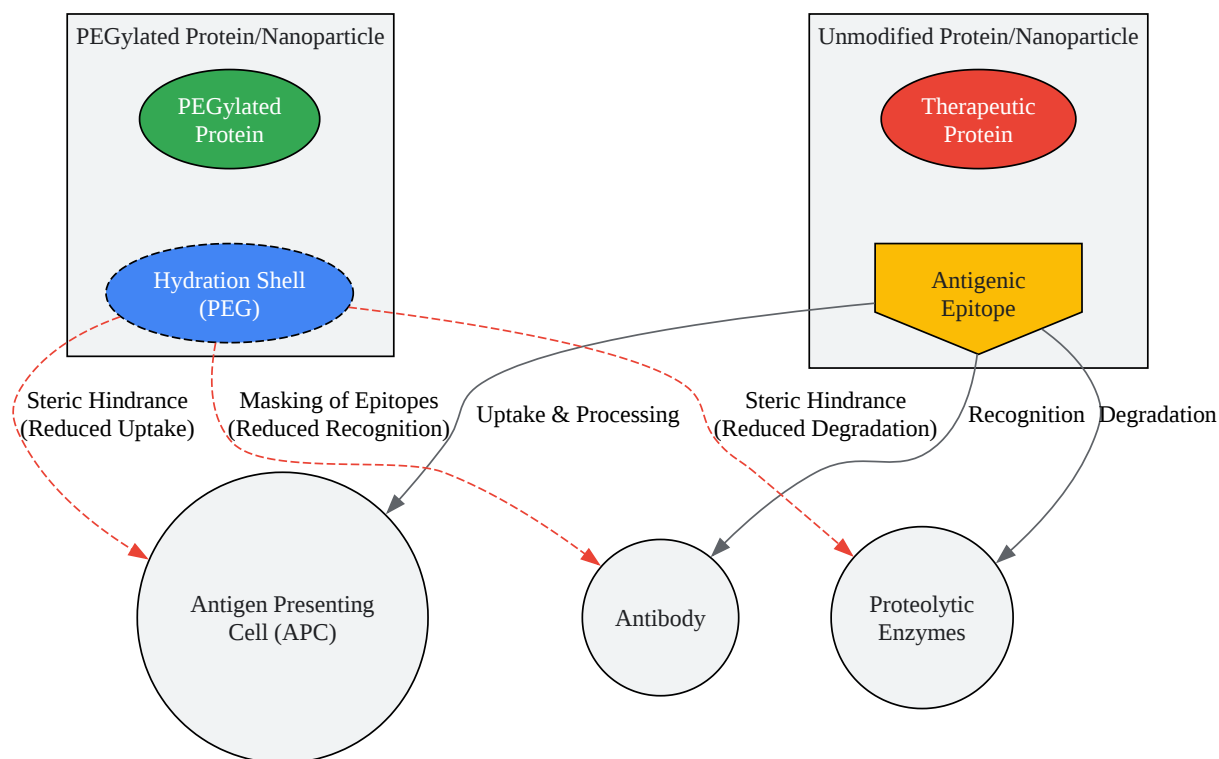
[Click to download full resolution via product page](#)

Workflow for Gold Nanoparticle Functionalization.

Signaling Pathways and Mechanisms of Action

Mechanism of Reduced Immunogenicity by PEGylation

PEGylation is a widely adopted strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The long, flexible, and hydrophilic PEG chains create a "shield" around the conjugated molecule.



[Click to download full resolution via product page](#)

Mechanism of Reduced Immunogenicity by PEGylation.

This steric hindrance and masking of surface epitopes leads to several key advantages:

- **Reduced Proteolytic Degradation:** The PEG layer protects the protein from degradation by proteases, increasing its stability.[12]
- **Decreased Renal Clearance:** The increased hydrodynamic radius of the PEGylated molecule reduces its filtration by the kidneys, prolonging its circulation half-life.[12]

- Masking of Antigenic Epitopes: The PEG shield physically blocks antibodies and immune cells from recognizing antigenic sites on the protein surface, thereby reducing the immune response.[2]

By leveraging these properties, Thiol-PEG-COOH MW 5000 serves as a critical component in the development of next-generation therapeutics and nanomedicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. Thiol PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 6. SH-PEG-COOH, Thiol-PEG-Acid - Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. Poly Ethylene Glycol (PEG)-Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thiol-PEG-COOH (MW 5000)_TargetMol [targetmol.com]
- 12. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Thiol-PEG-COOH MW 5000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930222#what-is-thiol-peg-cooh-mw-5000]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com